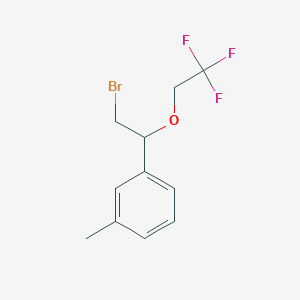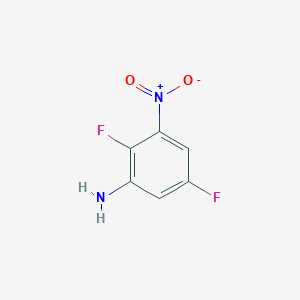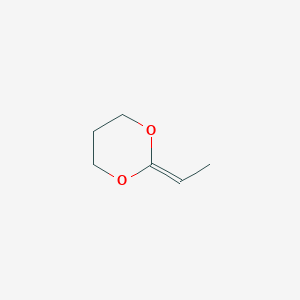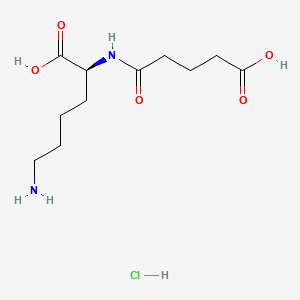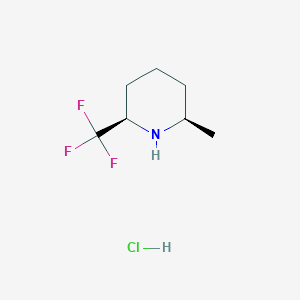
1-(5-Bromo-2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxyphenylpiperazine , is a chemical compound with the following structure:
C11H15BrN2O
This compound features a piperazine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It has applications in both research and industry due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(5-Bromo-2-methoxyphenyl)piperazine. One common method involves the reaction of 5-bromo-2-methoxyaniline with piperazine under appropriate conditions. The bromine atom is introduced via electrophilic aromatic substitution.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound. Optimization of reaction conditions, reagent selection, and purification steps are crucial for large-scale production.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-methoxyphenyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) to modify the compound.
Reduction: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents.
Oxidation: Oxidation of the methoxy group may lead to the corresponding phenol.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxyphenyl)piperazine finds applications in various fields:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates, especially in the context of central nervous system disorders.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, modulating signaling pathways, or affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-methoxyphenyl)piperazine shares similarities with related compounds such as:
- 5-Bromo-2-methoxyaniline
- Piperazine derivatives
Its uniqueness lies in the combination of the bromine atom, methoxy group, and piperazine ring, making it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI-Schlüssel |
ZJOFYZGLRSDPRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
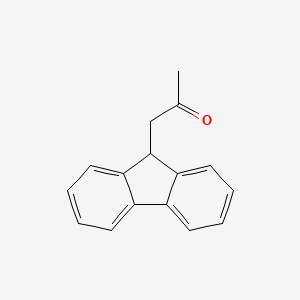
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
